molecular formula C9H9NO B1520658 5-Amino-1H-inden-2(3H)-one CAS No. 1187983-73-8

5-Amino-1H-inden-2(3H)-one

Cat. No. B1520658
M. Wt: 147.17 g/mol
InChI Key: VHXXOPUAASYZCC-UHFFFAOYSA-N
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Description

5-Amino-1H-inden-2(3H)-one, also known as 5-Aminoindan-2-one, is a heterocyclic compound belonging to the indanone family. It is a colorless, crystalline solid with a molecular weight of 177.2 g/mol and a melting point of 161-162 °C. 5-Aminoindan-2-one is an important intermediate in the synthesis of various pharmaceuticals and is of particular interest due to its diverse applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Catalytic Enantioselective Synthesis

1H-Imidazol-4(5H)-ones, related to the chemical structure of interest, have been introduced as novel nucleophilic α-amino acid equivalents in asymmetric synthesis. These compounds allow highly efficient construction of tetrasubstituted stereogenic centers and provide direct access to N-substituted (alkyl, allyl, aryl) α-amino acid derivatives, showcasing their utility in preparing complex, chiral molecules (Etxabe et al., 2015).

Ligand Design for Metal Complexes

The synthesis and coordination chemistry of ligands bearing amino acid derivatives have been explored, demonstrating their utility in forming complexes with metals such as cobalt and iron. These complexes have been shown to form diastereoselectively and encapsulate anions, highlighting their potential in creating highly selective catalytic and binding environments (Telfer et al., 2003).

Molecular Docking and Drug Design

Exploration of experimental and theoretical properties of β-Enaminones, which are structurally related to 5-Amino-1H-inden-2(3H)-one, through DFT/TD-DFT studies and molecular docking, has been undertaken. These studies reveal insights into the molecular interactions and potential biological activities of these compounds, indicating their applicability in drug design and pharmacology (Fatima et al., 2021).

Synthesis and Characterization of Novel Compounds

Research into the catalytic synthesis of amino acids and peptides using novel reagents and methodologies showcases the versatility of related compounds in creating diverse molecular structures. These studies highlight the role of such compounds in advancing synthetic chemistry and their potential applications in creating new materials and therapeutic agents (Rossi Paccani et al., 2012).

Functional Materials and Sensing

The strategic design and functionalization of metal-organic frameworks (MOFs) with amine-decorated ligands demonstrate their utility in selective gas/vapor sorption and sensing applications. Such materials, incorporating amine functionalities similar to 5-Amino-1H-inden-2(3H)-one derivatives, show promise in environmental monitoring and chemical sensing (Das & Mandal, 2018).

properties

IUPAC Name

5-amino-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXXOPUAASYZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-inden-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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